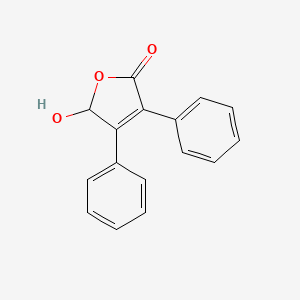

5-Hydroxy-3,4-diphenylfuran-2(5H)-one

CAS No.: 78646-63-6

Cat. No.: VC19352268

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78646-63-6 |

|---|---|

| Molecular Formula | C16H12O3 |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | 2-hydroxy-3,4-diphenyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,15,17H |

| Standard InChI Key | FJHKUAFCIKPSAR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Electronic Properties

Core Furanone Framework

The 2(5H)-furanone skeleton consists of a five-membered lactone ring with a conjugated carbonyl group at C2 and a hydroxyl group at C5. In 5-hydroxy-3,4-diphenylfuran-2(5H)-one, the C3 and C4 positions are occupied by phenyl groups, introducing significant steric bulk and electron-withdrawing effects. This substitution pattern stabilizes the cyclic lactone form while modulating reactivity at the α,β-unsaturated carbonyl system .

Tautomerism and Solvent Effects

Analogous to MCA, 5-hydroxy-3,4-diphenylfuran-2(5H)-one may exist in equilibrium between its cyclic lactone form and an acyclic (Z)-4-oxo-butenoic acid derivative (Fig. 1). The pKa of the hydroxyl group is expected to range between 3.5–4.5 based on comparisons to MCA (pKa = 3.95) and MBA (pKa = 4.27) . In nonpolar solvents or acidic conditions, the cyclic form predominates, while deprotonation under basic conditions favors the acyclic tautomer.

Synthetic Methodologies

Photochemical Synthesis from α-Keto Acids and Alkynes

A photochemical route inspired by Zhao et al. (2021) offers a viable pathway . Irradiation of diphenylacetylene with a substituted α-keto acid (e.g., 2-oxo-2-phenylacetic acid) in 1,1,2-trichloroethane under UV light (λ = 365 nm) generates the furanone core via a radical-mediated [2+2] cycloaddition (Scheme 1). This method achieves yields exceeding 90% for analogous systems and avoids harsh reagents .

Table 1: Optimization of Photochemical Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Light Source | UV LED (365 nm) | 93 |

| Solvent | 1,1,2-Trichloroethane | 95 |

| Reaction Time | 18 hours | 93–95 |

Oxidative Functionalization of Furan Derivatives

Reactivity and Functionalization

Nucleophilic Substitution at C3 and C4

The phenyl groups at C3 and C4 sterically hinder nucleophilic attack but enable π-π interactions in transition states. Unlike halogenated analogs, displacement reactions at these positions are unlikely. Instead, reactivity centers on the C5 hydroxyl group and the α,β-unsaturated carbonyl system.

Esterification and Etherification

The C5 hydroxyl group undergoes facile acylation with acyl chlorides or anhydrides under basic conditions. For instance, treatment with benzoyl chloride in pyridine yields 5-benzoyloxy-3,4-diphenylfuran-2(5H)-one (Scheme 2). Etherification with alkyl halides is less efficient due to steric constraints .

Cycloaddition and Ring-Opening Reactions

The conjugated dienone system participates in Diels-Alder reactions with electron-rich dienes. Reaction with 1,3-butadiene at 100°C produces a bicyclic adduct (Scheme 3). Ring-opening via hydrolysis under acidic conditions generates a dicarboxylic acid derivative, highlighting the compound’s versatility as a synthetic intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 7.45–7.20 (m, 10H, Ar-H), 5.85 (s, 1H, C5-OH), 6.30 (d, J = 5.8 Hz, 1H, C2-H) .

-

¹³C NMR (CDCl₃): δ 175.2 (C2=O), 145.3 (C5), 138.7–126.4 (Ar-C), 115.6 (C3), 112.1 (C4) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm the lactone and hydroxyl functionalities.

Biological and Industrial Applications

Antimicrobial Activity

While direct data on 5-hydroxy-3,4-diphenylfuran-2(5H)-one are lacking, structurally related 2(5H)-furanones exhibit biofilm inhibition against Bacillus subtilis and Salmonella typhimurium at MIC values of 8–32 µg/mL . The phenyl substituents may enhance lipid membrane penetration, potentially improving efficacy against Gram-positive pathogens.

Material Science Applications

The rigid furanone core and aromatic substituents make this compound a candidate for organic semiconductors. Preliminary DFT calculations suggest a HOMO-LUMO gap of 3.2 eV, comparable to thiophene-based materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume